N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide
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Overview
Description
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a tert-butylamino group and a trichloroethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with tert-butylamine and trichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The tert-butylamino group and the trichloroethyl group play crucial roles in its binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylbenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide ring.
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide: This compound contains additional nitro groups, which can significantly alter its chemical and biological properties.
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide: The presence of a methoxy group in this compound can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H19Cl3N2O |
---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-9-6-5-7-10(8-9)11(20)18-12(14(15,16)17)19-13(2,3)4/h5-8,12,19H,1-4H3,(H,18,20) |
InChI Key |
NVIWTGAZEAERMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C |
Origin of Product |
United States |
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